molecular formula C25H25NO5S B281617 Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281617
M. Wt: 451.5 g/mol
InChI Key: AZGZZKQKXBBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IMNF belongs to the family of naphthofuran derivatives, which have been known for their various biological activities such as anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. Moreover, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit potent biological activity at relatively low concentrations, making it a suitable candidate for further studies. However, the limitations of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate include its low solubility in water, which could affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the development of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate and to identify its molecular targets. In addition, the in vivo efficacy and toxicity of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate need to be evaluated in animal models before it can be considered for clinical trials. Finally, the potential of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate as a lead compound for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections should be explored.
Conclusion:
In conclusion, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound with promising potential for the development of new drugs for the treatment of various diseases. The synthesis method of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-1,4-naphthoquinone with ethyl 4-aminobenzenesulfonate in the presence of potassium carbonate and isopropyl alcohol. Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, and its mechanism of action involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, including its synthetic nature and potent biological activity. However, further studies are needed to elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicity.

Synthesis Methods

The synthesis of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-1,4-naphthoquinone with ethyl 4-aminobenzenesulfonate in the presence of potassium carbonate and isopropyl alcohol. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the final product, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. The overall yield of the synthesis is reported to be around 40%.

Scientific Research Applications

Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer. Studies have also suggested that Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate could be used as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been found to possess antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.

properties

Molecular Formula

C25H25NO5S

Molecular Weight

451.5 g/mol

IUPAC Name

propan-2-yl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H25NO5S/c1-5-17-10-12-18(13-11-17)32(28,29)26-22-14-21-23(25(27)30-15(2)3)16(4)31-24(21)20-9-7-6-8-19(20)22/h6-15,26H,5H2,1-4H3

InChI Key

AZGZZKQKXBBGPG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C

Origin of Product

United States

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